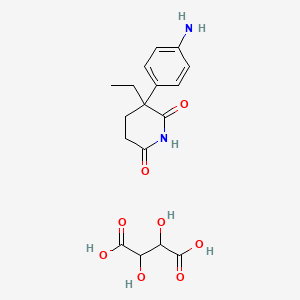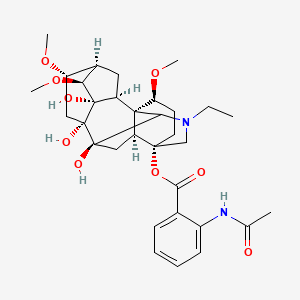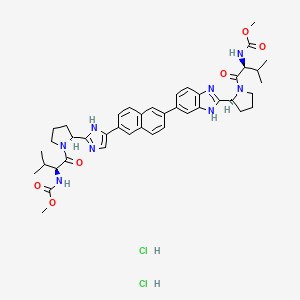
DCC-2618
描述
Ripretinib, marketed under the brand name Qinlock, is a novel type II tyrosine switch control inhibitor developed by Deciphera Pharmaceuticals. It is primarily used for the treatment of advanced gastrointestinal stromal tumors (GIST) that have not responded adequately to other kinase inhibitors such as imatinib, sunitinib, and regorafenib . Ripretinib was first approved by the United States Food and Drug Administration (FDA) in May 2020 .
科学研究应用
Ripretinib has significant applications in scientific research, particularly in the fields of:
Chemistry: Ripretinib serves as a model compound for studying kinase inhibitors and their synthetic pathways.
Biology: It is used to investigate the biological mechanisms of kinase inhibition and its effects on cellular processes.
Medicine: Ripretinib is extensively studied for its therapeutic potential in treating GIST and other cancers driven by kinase mutations
作用机制
Ripretinib exerts its effects by inhibiting the activity of protein kinases, including wild-type and mutant forms of platelet-derived growth factor receptor alpha (PDGFRA) and KIT . It achieves this through a dual mechanism of action:
Binding to the kinase switch pocket: This prevents the activation of the kinase.
Binding to the activation loop: This locks the kinase in an inactive state, inhibiting downstream signaling and cancer cell proliferation
安全和危害
Ripretinib can cause serious side effects including skin cancer, hypertension (high blood pressure) and cardiac dysfunction manifested as ejection fraction decrease (when the muscle of the left ventricle of the heart is not pumping as well as normal) . It is recommended to use full personal protective equipment while handling Ripretinib and avoid breathing vapors, mist, dust or gas .
未来方向
Ripretinib is approved for patients with gastrointestinal stromal tumours after the tumour has become resistant to three or more other kinase inhibitors. In a pivotal phase III clinical trial in patients with gastrointestinal stromal tumours and who had failure with three or more prior treatments, ripretinib significantly delayed disease progression compared with placebo .
生化分析
Biochemical Properties
DCC-2618 plays a crucial role in biochemical reactions by inhibiting the activity of KIT and PDGFRA kinases. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. This compound interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation . This inhibition is independent of ATP concentration, making this compound effective against a wide range of mutations in KIT and PDGFRA .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting KIT and PDGFRA kinases, this compound disrupts cell signaling pathways that are crucial for cell proliferation and survival . This leads to reduced cell growth and increased apoptosis in cancer cells. Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of KIT and PDGFRA kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of these kinases, which is necessary for their activation and subsequent signaling. By blocking these signaling pathways, this compound effectively reduces cell proliferation and induces apoptosis in cancer cells . Additionally, this compound has been shown to inhibit a broad spectrum of primary and drug-resistant mutations in KIT and PDGFRA, making it a potent therapeutic agent for various malignancies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting KIT and PDGFRA kinases over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing cell proliferation and inducing apoptosis in cancer cells, even after prolonged exposure . Additionally, the compound has shown resilience to degradation, ensuring its continued effectiveness in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant inhibition of KIT and PDGFRA kinases, leading to greater reductions in tumor growth . At very high doses, this compound may cause toxic or adverse effects, such as weight loss and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit KIT and PDGFRA kinases, contributing to the overall therapeutic effects of this compound . Additionally, this compound influences metabolic flux and metabolite levels, further impacting cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on KIT and PDGFRA kinases . This targeted distribution ensures the compound’s effectiveness in inhibiting cancer cell growth and survival .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, where it interacts with its target kinases . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its sites of action . By localizing to these compartments, this compound effectively inhibits KIT and PDGFRA kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
准备方法
The synthesis of ripretinib involves a multi-step process starting from 3-oxo-pentanedioic acid diethyl ester. The synthetic route includes several key steps such as bromination, fluorination, and coupling reactions to form the final compound, 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl)-3-phenylurea . Industrial production methods focus on optimizing these steps to ensure high yield and purity while minimizing impurities .
化学反应分析
Ripretinib undergoes various chemical reactions, including:
Oxidation: Ripretinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Halogen substitution reactions are common in the synthesis of ripretinib, particularly involving bromine and fluorine atoms
Common reagents used in these reactions include bromine, fluorine, and various coupling agents. The major products formed from these reactions are intermediates that lead to the final ripretinib compound .
相似化合物的比较
Ripretinib is compared with other kinase inhibitors such as sunitinib and imatinib. While all these compounds target kinase activity, ripretinib is unique due to its dual mechanism of action, which provides broad-spectrum inhibition of kinase signaling . Similar compounds include:
Sunitinib: Another kinase inhibitor used in the treatment of GIST, but with a different mechanism of action.
Imatinib: The first-line treatment for GIST, which targets specific kinase mutations.
Ripretinib has shown comparable efficacy and fewer side effects compared to sunitinib in clinical studies .
属性
IUPAC Name |
1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFJVGZHQAGLHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027956 | |
| Record name | Ripretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
568.6±50.0 | |
| Record name | Ripretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Protein kinases play important roles in cellular function, and their dysregulation can lead to carcinogenesis. Ripretinib inhibits protein kinases including wild type and mutant platelet-derived growth factor receptor A (PDGFRA) and KIT that cause the majority of gastrointestinal stromal tumor (GIST). In vitro, ripretinib has been shown to inhibit PDGFRB, BRAF, VEGF, and TIE2 genes. Ripretinib binds to KIT and PDGFRA receptors with mutations on the exons 9, 11, 13, 14, 17 and 18 (for KIT mutations), and exons 12, 14 and 18 (for PDGFRA mutations). The “switch pocket” of a protein kinase is normally bound to the activation loop, acting as an “on-off switch” of a kinase. Ripretinib boasts a unique dual mechanism of action of binding to the kinase switch pocket as well as the activation loop, thereby turning off the kinase and its ability to cause dysregulated cell growth. | |
| Record name | Ripretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1442472-39-0 | |
| Record name | Ripretinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1442472390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ripretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ripretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIPRETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW757O13D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

